molecular formula C19H28N2O4 B14457688 Benzamidine, N,N'-bis(L-carboxyisobutylmethyl)- CAS No. 73664-84-3

Benzamidine, N,N'-bis(L-carboxyisobutylmethyl)-

Katalognummer: B14457688
CAS-Nummer: 73664-84-3
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: SXSUAHINKAZKLI-HOTGVXAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- is a specialized organic compound known for its unique structure and properties. It is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is a white solid that is slightly soluble in water and is often used as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .

Vorbereitungsmethoden

The synthesis of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- involves several steps. One common method includes the reaction of benzanilides with phosphoric anhydride, leading to the formation of N-substituted aroyl and acyl amidines . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.

Analyse Chemischer Reaktionen

Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include haloketones, which facilitate the formation of 2,4-disubstituted imidazoles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazoles and other related compounds.

Wirkmechanismus

The mechanism of action of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- involves its role as a reversible competitive inhibitor of trypsin and trypsin-like enzymes . It binds to the active site of these enzymes, preventing substrate binding and subsequent enzymatic activity. This inhibition is crucial in various biochemical processes, including protein digestion and regulation of protease activity.

Vergleich Mit ähnlichen Verbindungen

Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- can be compared to other similar compounds, such as benzimidazoles and benzamides. These compounds share structural similarities but differ in their specific functional groups and applications. For example, benzimidazoles are known for their use in the synthesis of multisubstituted or fused tetracyclic compounds , while benzamides are used in various pharmaceutical applications . The unique structure of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)-, particularly its carboxyisobutylmethyl groups, distinguishes it from these related compounds and contributes to its specific properties and applications.

Eigenschaften

CAS-Nummer

73664-84-3

Molekularformel

C19H28N2O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

(2S)-2-[[N-[(1S)-1-carboxy-3-methylbutyl]-C-phenylcarbonimidoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C19H28N2O4/c1-12(2)10-15(18(22)23)20-17(14-8-6-5-7-9-14)21-16(19(24)25)11-13(3)4/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,21)(H,22,23)(H,24,25)/t15-,16-/m0/s1

InChI-Schlüssel

SXSUAHINKAZKLI-HOTGVXAUSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=N[C@@H](CC(C)C)C(=O)O)C1=CC=CC=C1

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=NC(CC(C)C)C(=O)O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.